molecular formula C23H28O2 B14771870 (R)-3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol

(R)-3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol

Cat. No.: B14771870
M. Wt: 336.5 g/mol
InChI Key: HGIKFWLBRKMSKI-UHFFFAOYSA-N
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Description

®-3,3,3’,3’,5,5’-Hexamethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol is a complex organic compound characterized by its unique spirobi[indene] structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3,3’,3’,5,5’-Hexamethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol typically involves multiple steps, starting from simpler organic precursors. One common approach is the cyclization of a suitably substituted indene derivative, followed by methylation and hydroxylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and methylating agents like methyl iodide. The final hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-efficiency. Catalytic processes and continuous flow reactors are often employed to enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, is increasingly being explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3,3,3’,3’,5,5’-Hexamethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce diols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives with potentially useful properties.

Scientific Research Applications

®-3,3,3’,3’,5,5’-Hexamethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of ®-3,3,3’,3’,5,5’-Hexamethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s hydrophobic methyl groups may facilitate its interaction with lipid membranes, affecting membrane fluidity and permeability. These interactions can modulate various cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Styrene: A simpler alkenylbenzene with a similar indene structure but lacking the spiro and hydroxyl groups.

    Indene: The parent compound of the spirobi[indene] structure, without the additional methyl and hydroxyl groups.

    Phenylacetic Acid: Shares some structural similarities but differs in functional groups and overall reactivity.

Uniqueness

®-3,3,3’,3’,5,5’-Hexamethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol is unique due to its highly methylated spirobi[indene] core and the presence of two hydroxyl groups. These features confer distinct chemical and physical properties, such as increased hydrophobicity and the ability to form hydrogen bonds, which are not present in the similar compounds listed above. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H28O2

Molecular Weight

336.5 g/mol

IUPAC Name

1,1,1',1',6,6'-hexamethyl-3,3'-spirobi[2H-indene]-4,4'-diol

InChI

InChI=1S/C23H28O2/c1-13-7-15-19(17(24)9-13)23(11-21(15,3)4)12-22(5,6)16-8-14(2)10-18(25)20(16)23/h7-10,24-25H,11-12H2,1-6H3

InChI Key

HGIKFWLBRKMSKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C3(CC2(C)C)CC(C4=C3C(=CC(=C4)C)O)(C)C

Origin of Product

United States

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